Glycine, N-(ethoxycarbonyl)-
Description
Nomenclature and Chemical Classification of Glycine (B1666218), N-(ethoxycarbonyl)-
Glycine, N-(ethoxycarbonyl)- is identified through a systematic nomenclature that precisely describes its molecular structure. According to the International Union of Pure and Applied Chemistry (IUPAC), its formal name is 2-(ethoxycarbonylamino)acetic acid. nih.gov It is also commonly referred to by synonyms such as (Ethoxycarbonyl)glycine or N-Carboethoxyglycine. nih.gov
Chemically, the compound is classified as an N-acyl-amino acid. nih.gov It is a derivative of glycine, an alpha-amino acid, where the amino group is acylated with an ethoxycarbonyl group. wikipedia.org This structural feature places it in the category of urethane-protected amino acids, which are crucial reagents in synthetic organic chemistry.
The compound's identity is unequivocally established by its CAS Registry Number, 4596-51-4. nih.gov Its molecular formula is C5H9NO4. nih.gov
Physicochemical Properties of Glycine, N-(ethoxycarbonyl)-
| Property | Value |
|---|---|
| Molecular Formula | C5H9NO4 |
| Molecular Weight | 147.13 g/mol |
| IUPAC Name | 2-(ethoxycarbonylamino)acetic acid |
| CAS Number | 4596-51-4 |
| XLogP3 | -0.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
Data sourced from PubChem CID 96472. nih.gov
Historical Perspectives on Ethoxycarbonylation in Amino Acid Chemistry
The practice of modifying amino acids to control their reactivity has a rich history intertwined with the development of peptide chemistry. The challenge of linking amino acids in a specific sequence was first systematically addressed by Emil Fischer at the beginning of the 20th century. britannica.com However, modern peptide synthesis, particularly the solid-phase method, was revolutionized by R. Bruce Merrifield in 1963, a technique that relies heavily on the use of N-protected amino acids. nih.gov
Within this context, various protecting groups were developed. The benzyloxycarbonyl (Cbz or Z) group was one of the earliest and most important. The ethoxycarbonyl group, the focus of this article, is part of the same family of urethane-type protecting groups. Its application in forming N-carboxyanhydrides (NCAs), which are reactive intermediates for peptide synthesis, has been documented in scientific literature. For instance, H.R. Krichaldorf described a method for preparing ethoxycarbonyl glycine NCA. google.com
The development of such protecting groups was a pivotal step, enabling chemists to build complex peptide chains with defined sequences, which was previously an arduous task. spbu.ru This historical progression from early solution-phase methods to advanced solid-phase techniques underscores the foundational importance of N-protection strategies like ethoxycarbonylation. nih.govchemrxiv.org
Significance of N-Protected Amino Acids in Chemical and Biological Sciences
The primary significance of N-protected amino acids, including Glycine, N-(ethoxycarbonyl)-, lies in their role as fundamental building blocks in peptide synthesis. thermofisher.com To create a peptide with a specific sequence, amino acids must be added one by one. This requires that the amino group of the incoming amino acid is temporarily blocked or "protected" to prevent it from reacting with itself or out of turn. britannica.comthermofisher.com The protecting group is then removed (deprotected) to allow the next amino acid in the sequence to be added. thermofisher.com This cycle of protection, coupling, and deprotection is the cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS). nih.govmdpi.com
Beyond their foundational role in creating peptides for research, therapeutic, and diagnostic applications, N-protected amino acids are valuable intermediates in broader organic synthesis. thermofisher.com They are used in the development of peptidomimetics, complex natural products, and chiral ligands for asymmetric catalysis. researcher.life Recent research has shown their utility in reactions like Rh(III)-catalyzed C-H activation and as precursors for chiral α-chloroketones, demonstrating their versatility and continued importance in advancing chemical sciences. researcher.life Their application in "click" chemistry further highlights their role in the modular synthesis of complex functional molecules. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(ethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVSUZHDJGUDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196667 | |
| Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4596-51-4 | |
| Record name | Glycine, N-(ethoxycarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004596514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbethoxyglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Glycine, N Ethoxycarbonyl and Its Derivatives
Direct Ethoxycarbonylation of Glycine (B1666218)
The most straightforward approach to synthesizing Glycine, N-(ethoxycarbonyl)- involves the direct reaction of glycine with an ethoxycarbonylating agent. This method is widely employed due to its atom economy and procedural simplicity.
Reaction Conditions and Optimization
The reaction typically involves treating glycine with ethyl chloroformate in the presence of a base. The base is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. Common bases used include sodium hydroxide (B78521) and triethylamine (B128534).
Optimization of reaction conditions is crucial for maximizing the yield and purity of Glycine, N-(ethoxycarbonyl)-. Key parameters that are often fine-tuned include the stoichiometry of reactants, reaction temperature, and the rate of addition of the acylating agent. For instance, a dropwise addition of ethyl chloroformate to a cooled solution of glycine and base helps to control the exothermic nature of the reaction and minimize side reactions.
Table 1: Exemplary Reaction Conditions for Direct Ethoxycarbonylation of Glycine
| Parameter | Condition | Purpose |
| Glycine | 1 equivalent | Starting material |
| Ethyl Chloroformate | 1.1-1.5 equivalents | Ethoxycarbonylating agent |
| Base (e.g., NaOH) | 2 equivalents | Neutralizes HCl, solubilizes glycine |
| Solvent | Water, Aqueous Acetone (B3395972) | Reaction medium |
| Temperature | 0-10 °C | Controls exothermicity, minimizes side products |
| Reaction Time | 1-3 hours | To ensure complete reaction |
Catalytic Approaches in Ethoxycarbonylation
While direct acylation is common, catalytic methods for N-alkoxycarbonylation are also being explored to enhance efficiency and selectivity. Palladium-catalyzed oxidative ethoxycarbonylation has been reported for certain aromatic C-H bonds, suggesting potential for development in amino acid chemistry. capes.gov.brresearchgate.net These methods often involve a metal catalyst that activates either the amino acid or the carbonylating agent, potentially allowing for milder reaction conditions and improved functional group tolerance. However, specific catalytic systems for the direct ethoxycarbonylation of glycine are not yet widely established in routine synthesis.
Solvent Effects and Reaction Medium Considerations
The choice of solvent significantly impacts the reaction rate and outcome. wikipedia.org Glycine's poor solubility in many organic solvents often necessitates the use of aqueous or mixed-solvent systems. Water is a common choice as it readily dissolves glycine in its salt form (glycinate) and is compatible with inorganic bases like sodium hydroxide. lardbucket.org
The polarity of the solvent can influence the reactivity of the nucleophilic amine and the electrophilic acylating agent. researchgate.netscielo.org.co In aqueous media, the reaction proceeds efficiently. For reactions involving organic bases like triethylamine, a co-solvent such as acetone or dioxane may be used to ensure homogeneity. The dielectric constant of the solvent can affect the stabilization of charged intermediates and transition states, thereby influencing the reaction kinetics. wikipedia.orgscielo.org.co Studies have shown that a decrease in solvent polarity can sometimes enhance the loading of active components on a catalyst carrier, a principle that could be relevant in heterogeneous catalytic systems. mdpi.com However, excessively low polarity can hinder the dissolution of polar reactants. mdpi.com
Synthesis via Precursor Molecules
An alternative strategy for synthesizing Glycine, N-(ethoxycarbonyl)- and its derivatives involves the use of pre-functionalized starting materials. This approach can be advantageous when aiming for specific derivatives or when direct ethoxycarbonylation of glycine presents challenges.
Utilizing Glycine Esters in Ethoxycarbonylation Reactions
Glycine esters, such as glycine ethyl ester, are frequently used as precursors. chemsrc.com The ester group enhances the solubility of the glycine backbone in organic solvents, allowing for a broader range of reaction conditions. The synthesis of Glycine, N-(ethoxycarbonyl)-, ethyl ester is a common example, which can then be hydrolyzed to the desired carboxylic acid.
The reaction of glycine ethyl ester with ethyl chloroformate is typically carried out in an organic solvent like dichloromethane (B109758) or toluene, often in the presence of a tertiary amine base such as triethylamine to scavenge the generated HCl. prepchem.comclockss.org This method is also central to the O'Donnell Amino Acid Synthesis, which utilizes benzophenone (B1666685) imines of glycine alkyl esters for alkylation. organic-chemistry.org
Table 2: Synthesis of N-Ethoxycarbonylglycine Ethyl Ester
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Glycine ethyl ester | Ethyl chloroformate | Triethylamine | Dichloromethane | Glycine, N-(ethoxycarbonyl)-, ethyl ester |
This ester can subsequently be saponified using a base like sodium hydroxide in an aqueous or alcoholic medium to yield Glycine, N-(ethoxycarbonyl)-.
Derivatization of N-Unsubstituted Glycine Analogs
The ethoxycarbonylation reaction is not limited to glycine itself but can be applied to a wide range of N-unsubstituted glycine analogs to produce a diverse library of N-protected amino acids. This is a fundamental strategy in peptide synthesis and the creation of complex organic molecules. orgsyn.org For instance, N-ethoxycarbonyl derivatives of other amino acids are prepared similarly, often by reacting the amino acid with ethyl chloroformate under basic conditions. mdpi.com This approach is crucial for creating building blocks for both solid-phase and solution-phase peptide synthesis. The synthesis of various dipeptide aldehyde acetals often starts with the N-ethoxycarbonylation of an amino acid. clockss.org
Enantioselective Synthesis of Chiral Derivatives
While Glycine, N-(ethoxycarbonyl)- is itself an achiral molecule, it is a crucial component in the synthesis of more complex, chiral molecules. Enantioselective methods are therefore applied to reactions involving this compound to produce specific stereoisomers of its derivatives.
Enzymatic Resolution Techniques
Enzymatic resolution is a powerful technique for separating enantiomers of racemic mixtures. Hydrolytic enzymes, such as proteases and lipases, are often employed for their ability to selectively catalyze reactions on one enantiomer of a chiral substrate. nih.govgoogle.com This enantioselectivity is crucial in the synthesis of optically active amino acids and their derivatives.
For instance, in the resolution of N-protected amino acids, enzymes can selectively hydrolyze an ester or amide bond of one enantiomer, leaving the other unreacted. nih.gov A notable example involves the resolution of N-tert-butyloxycarbonyl vinyl glycine, where the enzyme papain is used to catalyze an enantioselective esterification, converting the L-enantiomer into its corresponding ester while the D-enantiomer remains as a carboxylic acid. google.com This allows for the separation of the two enantiomers. Similar principles are applicable to derivatives of N-(ethoxycarbonyl)-glycine, where enzymes can differentiate between stereocenters in the molecule, enabling the isolation of enantiomerically pure products. The choice of enzyme, substrate (e.g., methyl or ethyl ester), and reaction conditions (pH, solvent) are critical for achieving high enantiomeric excess. nih.govgoogle.com
Asymmetric Catalysis in Ethoxycarbonylation Reactions
Asymmetric catalysis aims to create a chiral center with a preferred stereochemistry directly during a chemical reaction. In the context of glycine derivatives, this involves using chiral catalysts to control the stereochemical outcome of reactions at the α-carbon. nih.govrsc.org
While the direct ethoxycarbonylation of glycine is not a chiral process, N-(ethoxycarbonyl)-glycine derivatives can participate in asymmetric reactions. Modern methods focus on the C-H functionalization of glycine esters using transition-metal catalysis. For example, a chiral Palladium(II) catalyst has been successfully used for the enantioselective C-H arylation of N-aryl glycine esters with aryl boric acids. rsc.org Similarly, copper-catalyzed asymmetric C(sp³)-H cyanoalkylation of glycine derivatives has been developed, providing access to unnatural α-amino acids with high enantioselectivity. nih.gov These methods often involve the formation of a metal-enolate complex where the chiral ligand dictates the facial selectivity of the subsequent reaction.
Another approach uses chiral aldehyde catalysts, which can reversibly form imines with N-unprotected glycine esters, acting as enzyme mimics to facilitate direct asymmetric α-functionalization. nih.govfrontiersin.org These advanced catalytic systems represent a frontier in synthesizing chiral amino acid derivatives from simple glycine precursors.
Advanced Synthetic Strategies and Novel Reagents
Application of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) in Synthesis
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a highly specific and efficient reagent for the formation of amide (peptide) bonds. innospk.comwikipedia.org It is particularly valued for its ability to couple carboxylic acids with amines in high yields and with minimal to no racemization, a critical factor in peptide and pharmaceutical synthesis. innospk.comwikipedia.org
EEDQ activates the carboxyl group of an N-protected amino acid, such as N-(ethoxycarbonyl)-glycine, to form a mixed carbonic anhydride (B1165640) intermediate. This activated species then readily reacts with the amino group of another amino acid ester or amine to form the desired peptide bond. utwente.nl This method has been utilized in the synthesis of various compounds, from simple dipeptides to more complex molecules like adriamycin-polypeptide conjugates and inhibitors of the angiotensin-converting enzyme. utwente.nlnih.govoup.com
The table below summarizes research findings on the application of EEDQ.
| Reactants | Product/Application | Key Finding | Citation |
| Acylamino acids and amino acid esters | Peptide Synthesis | Enables coupling in high yield without racemization. | wikipedia.org |
| Poly(α-L-glutamic acid) (PGA) and Adriamycin | PGA-Adriamycin Conjugate | EEDQ successfully couples the drug to the polymer backbone via an amide bond. | utwente.nl |
| Ursodeoxycholic acid (UDCA) and Glycine | Glycine-conjugated bile salts | EEDQ serves as an effective condensing agent in the N-acyl amidation process. | rsc.orgresearchgate.net |
| N-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl] and N-(indan-2-yl)glycine | Delapril (CV-3317) | Used in the synthesis of a potent angiotensin-converting enzyme inhibitor. | nih.govoup.com |
Flow Chemistry Approaches for Efficient Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. rsc.orgeuropa.eu These benefits are particularly relevant for exothermic reactions or the production of materials in large quantities. europa.eu
A multi-gram scale synthesis of glycine-conjugated bile salts has been successfully developed using a continuous flow process. rsc.orgresearchgate.net In this system, ursodeoxycholic acid (UDCA) was selected as the model compound, with EEDQ as the condensing agent to couple it with glycine. rsc.orgresearchgate.net The reagents were pumped through a heated reactor coil, allowing for rapid reaction optimization and efficient production. rsc.org The optimized process led to high yields and purity, demonstrating the power of flow chemistry for synthesizing derivatives of N-(ethoxycarbonyl)-glycine. rsc.org
The table below details the optimized conditions for the flow synthesis of Glyco-ursodeoxycholic acid (G-UDCA). rsc.org
| Parameter | Value |
| Reactant Ratio (UDCA:EEDQ:Glycine:NaOH) | 1 : 2 : 2.5 : 2 |
| Solvent System | H₂O–MeCN–t-BuOH (4:3:1, v/v/v) |
| Temperature | 120 °C |
| Combined Flow Rate | 0.3 mL min⁻¹ |
| Back Pressure | 250 psi |
| Yield of pure G-UDCA | 91% |
Synthesis of Specific Isotopic Labeled Derivatives
Isotopically labeled compounds are indispensable tools in metabolic research, allowing scientists to trace the fate of molecules in biological systems. The synthesis of N-(ethoxycarbonyl)-glycine derivatives containing stable isotopes such as ¹³C and ¹⁵N is crucial for these studies. nih.govscielo.br
A reliable method for determining ¹³C isotopic enrichment in glutathione (B108866) (GSH) and glycine involves the preparation of their N,S-ethoxycarbonyl methyl ester derivatives. nih.gov This derivatization makes the molecules volatile and suitable for analysis by gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). The technique is sensitive enough to accurately measure very low ¹³C-enrichments, making it suitable for non-invasive studies in human subjects. nih.gov
The synthesis of ¹⁵N-labeled glycine itself is typically achieved through the amination of a haloacid, such as chloroacetic acid, with labeled ammonia (B1221849) (¹⁵NH₃). scielo.br This ¹⁵N-glycine can then be used as a precursor to synthesize ¹⁵N-labeled N-(ethoxycarbonyl)-glycine for various research applications.
The table below presents the precision data for the GC/C/IRMS method using N-ethoxycarbonyl derivatization. nih.gov
| Parameter | Precision/Variability |
| ¹³C/¹²C Ratio Precision at Natural Abundance | < 3% |
| Within-Day Variability | < 4% |
| Between-Day Variability | < 4% |
| Detectable ¹³C-Enrichment in GSH (APE) | 0.00241 to 0.00753 |
| Atom Percent Excess |
Derivatives and Analogs of Glycine, N Ethoxycarbonyl
Ester Derivatives of N-(ethoxycarbonyl)-glycine
Methyl Esters
The methyl ester of N-(ethoxycarbonyl)glycine, also known as ethoxycarbonylamino-acetic acid methyl ester, is a fundamental derivative used in chemical research. alfa-chemistry.com In gas chromatography studies, the elution order of N-alkoxycarbonyl glycine (B1666218) derivatives can be influenced by the ester group. For instance, the methyl esters of N-methoxycarbonyl derivatives of glycine and alanine (B10760859) show a reversed elution order compared to their ethyl, n-propyl, and iso-propyl ester counterparts. nist.gov This highlights the subtle interplay between the N-alkoxycarbonyl group and the alkyl ester in determining chromatographic behavior. nist.gov A related compound, N-methyl-N-methoxycarbonyl glycine ethyl ester, has also been documented. nih.gov
Table 1: Properties of N-(ethoxycarbonyl)glycine Methyl Ester
| Property | Value |
|---|---|
| CAS Number | 13756-47-3 |
| Synonym | Ethoxycarbonylamino-acetic acid methyl ester |
| Molecular Formula | C6H11NO4 |
Ethyl Esters
N-(ethoxycarbonyl)glycine ethyl ester is a well-characterized derivative frequently used in the analysis of amino acids. nih.gov The derivatization of amino acids with ethyl chloroformate in ethanol (B145695) produces these volatile N-ethoxycarbonyl amino acid ethyl esters (ECEEs), which are readily analyzable by GC-MS. nih.gov The electron-impact mass spectrometry behavior of these compounds has been studied, revealing fragmentation patterns that facilitate the identification of common and unknown amino acids. nih.gov The synthesis of related compounds, such as N-(ethoxycarbonyl)-N-(ethoxycarbonylethyl)glycine ethyl ester, can be achieved through a process involving the addition of glycine and acrylonitrile, followed by esterification and condensation. chemicalbook.com This specific derivative serves as an intermediate in the synthesis of other chemical compounds. chemicalbook.com
Table 2: Properties of N-(ethoxycarbonyl)glycine Ethyl Ester and a Related Derivative
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Physical State |
|---|---|---|---|---|
| Glycine, N-(ethoxycarbonyl)-, ethyl ester | 999-30-4 | C7H13NO4 | 175.18 g/mol | Not specified |
Heptafluorobutyl Esters
For advanced analytical applications, particularly in gas chromatography, heptafluorobutyl esters of N-(ethoxycarbonyl)glycine are employed. The derivatization involves using heptafluorobutyl chloroformate, which renders the amino acids volatile and suitable for GC analysis. researchgate.net N(O,S)-ethoxycarbonyl heptafluorobutyl esters offer a good balance of short retention times, high reaction yields, and effective resolution for most amino acids on chiral columns. researchgate.net
The fragmentation of N-(ethoxycarbonyl)glycine-2,2,3,3,4,4,4-heptafluorobutyl ester under electron ionization has been investigated in detail. jst.go.jp Mass spectrometry studies show that the primary fragmentation pathway involves the direct loss of the α-ester group from the molecular ion, resulting in the [M-CO2C4H2F7]+ ion as the base peak. wiley.com This characteristic fragmentation is crucial for structural elucidation in mass spectrometric analyses. wiley.com This derivatization technique has been applied to the quantification of amino acid enantiomers in complex mixtures like food samples. researchgate.net
Other Alkyl Esters
Beyond methyl and ethyl esters, other alkyl esters of N-alkoxycarbonyl glycine derivatives have been studied to understand their gas chromatographic properties. An unusual retention order has been observed for alkyl esters (where the alkyl is ethyl, n-propyl, or iso-propyl) of N-alkoxycarbonyl derivatives of alanine and glycine on non-polar GC phases. nist.gov Despite having an additional methyl group, the alanine derivatives elute before the corresponding glycine derivatives. nist.gov This phenomenon is consistent with established principles of gas chromatography, where a decrease in retention index can occur with the introduction of a methyl group to a carbon atom linked to two polar fragments. nist.gov
N-Alkoxycarbonyl Analogs (e.g., N-methoxycarbonyl, N-propoxycarbonyl)
Altering the alkoxy group on the N-carbonyl function of glycine provides a series of N-alkoxycarbonyl analogs. These compounds are valuable in various research areas, from peptide synthesis to metabolic studies. chemimpex.com
N-methoxycarbonyl-glycine, for example, is noted for its enhanced solubility and reactivity, making it a useful building block in the synthesis of bioactive molecules and pharmaceuticals. chemimpex.com It is also employed as an analytical standard for quantifying amino acids. chemimpex.com
In comparative gas chromatography studies, N-alkoxycarbonyl analogs like N-methoxycarbonyl and N-propoxycarbonyl derivatives of glycine and alanine exhibit predictable retention behaviors based on their molecular structure. nist.govspbu.ru The retention index values are influenced by the size of the alkoxycarbonyl group and any substitutions on the glycine backbone. nist.gov For instance, N-propoxycarbonyl methyl ester of glycine has been utilized in studies involving isotope ratio measurements for glutathione (B108866) synthesis. scispace.com
Table 3: Properties of N-Alkoxycarbonyl Glycine Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity |
|---|---|---|---|---|
| N-(Methoxycarbonyl)glycine | 1670-97-9 | C4H7NO4 | 133.1 g/mol | ≥ 97-99% |
Substituted Glycine Derivatives (e.g., N-(ethoxycarbonyl)-N-(furan-2-ylmethyl)glycine)
Further structural diversity is achieved by introducing substituents onto the nitrogen atom of N-(ethoxycarbonyl)glycine. An example is N-(ethoxycarbonyl)-N-(furan-2-ylmethyl)glycine, a compound available for research purposes. glpbio.com The synthesis of such N-substituted derivatives allows for the fine-tuning of molecular properties for specific applications.
A related area of research involves the development of N-acyl amino acids as selective inhibitors for biological targets like the glycine transporter 2 (GlyT2). nih.gov While distinct from simple alkoxycarbonyl derivatives, this research highlights the broader principle of modifying the glycine nitrogen to create functionally specific molecules. nih.gov Similarly, palladium-catalyzed allylic alkylation of N-(α-Hydroxyacyl)-glycine esters represents a sophisticated method for creating complex, stereochemically defined N-acyl amino acid derivatives. core.ac.uk The synthesis of glycine-N,N-diacetic acid derivatives, which are effective biodegradable complexing agents, also represents a significant class of substituted glycine compounds. google.com
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| N-(ethoxycarbonyl)glycine |
| N-(ethoxycarbonyl)glycine methyl ester |
| N-methoxycarbonyl glycine |
| N-methoxycarbonyl alanine |
| N-methyl-N-methoxycarbonyl glycine ethyl ester |
| N-(ethoxycarbonyl)glycine ethyl ester |
| N-(ethoxycarbonyl)-N-(ethoxycarbonylethyl)glycine ethyl ester |
| N-(ethoxycarbonyl)glycine-2,2,3,3,4,4,4-heptafluorobutyl ester |
| N-alkoxycarbonyl glycine |
| N-alkoxycarbonyl alanine |
| N-propoxycarbonyl glycine |
| N-propoxycarbonyl methyl ester of glycine |
| N-(3-Methoxycarbonyl-5-nitrobenzoyl)-glycine |
| N-(ethoxycarbonyl)-N-(furan-2-ylmethyl)glycine |
| N-acyl-glycine |
| N-(α-Hydroxyacyl)-glycine esters |
Complexes with Metal Ions
An extensive review of available scientific literature indicates a notable lack of specific research on the formation and characterization of metal complexes directly involving Glycine, N-(ethoxycarbonyl)- (also known as N-ethoxycarbonylglycine) as the primary ligand.
Lanthanide Complexes
Transition Metal Complexes (e.g., Ni(II), Co(II), Zn(II), Cu(II))
Similar to the lanthanides, there is a significant gap in the scientific literature regarding the synthesis and characterization of transition metal complexes where N-ethoxycarbonylglycine is the principal ligand. The coordination chemistry of metals such as nickel(II), cobalt(II), zinc(II), and copper(II) is vast, with numerous studies on their complexes with various amino acids and Schiff bases core.ac.uksysrevpharm.orgijcce.ac.irmdpi.comcyberleninka.rulibretexts.orgmdpi.comnih.govrsc.orgnih.govekb.egscirp.orgbhu.ac.inrsc.org. These studies often reveal diverse coordination geometries, including octahedral and tetrahedral arrangements, depending on the metal ion and the ligand's nature core.ac.ukcyberleninka.rumdpi.com. However, specific research detailing the reaction of N-ethoxycarbonylglycine with these transition metals, including structural data from techniques like X-ray crystallography or spectroscopic analysis (IR, UV-Vis), could not be located in the searched databases. Consequently, a data table of their properties cannot be constructed.
Conjugates and Bioconjugates
N-ethoxycarbonylglycine and its structural motifs are significant in the field of bioconjugation, particularly in the synthesis of peptides and the development of therapeutic agents.
Peptide Bioconjugates
N-ethoxycarbonylglycine serves as a fundamental building block in peptide synthesis. The ethoxycarbonyl group acts as an N-terminal protecting group, which is a critical feature in the controlled, stepwise assembly of amino acids into a peptide chain thermofisher.com. This process is most commonly carried out using Solid-Phase Peptide Synthesis (SPPS) peptide.combachem.commdpi.com.
In the SPPS methodology, an amino acid is anchored to an insoluble resin support, and subsequent amino acids are added one by one. To ensure that the incoming amino acid couples correctly to the N-terminus of the growing chain without self-polymerizing, its own N-terminus must be temporarily protected thermofisher.comnih.gov. The N-ethoxycarbonyl group is one such protecting group.
The general cycle of SPPS involves:
Deprotection: The N-terminal protecting group of the resin-bound amino acid or peptide is removed.
Coupling: The next N-protected amino acid (like N-ethoxycarbonylglycine) is activated at its C-terminus and added to the reaction, forming a new peptide bond with the deprotected N-terminus of the resin-bound chain.
Washing: Excess reagents are washed away, leaving the elongated, N-protected peptide ready for the next cycle.
This cyclic process allows for the precise construction of custom peptide sequences bachem.com. The use of N-protected glycine derivatives is essential for incorporating glycine residues into the desired position within the peptide backbone.
Conjugation with Other Biologically Active Moieties (e.g., Angiotensin Converting Enzyme Inhibitors)
The N-(ethoxycarbonyl) moiety is a key structural feature in a major class of cardiovascular drugs known as angiotensin-converting enzyme (ACE) inhibitors wikipedia.org. Rather than being conjugated to a pre-existing inhibitor, this functional group is typically integral to the inhibitor's core structure, which is designed to mimic the transition state of ACE's natural substrate, angiotensin I scielo.brnih.gov.
Several prominent ACE inhibitors are derivatives of N-substituted amino acids, where the N-(ethoxycarbonyl)alkyl group plays a crucial role in binding to the enzyme's active site. These drugs are often administered as prodrugs, with the ethoxycarbonyl group being an ester that is hydrolyzed in the body by esterases to yield the active carboxylic acid form (the "-prilat") pharmacologyeducation.org.
Examples of such ACE inhibitors include:
Enalapril: Chemically, it is N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanyl-L-proline. It is hydrolyzed in vivo to the active metabolite, enalaprilat (B1671235) scielo.br.
Ramipril: This is another potent ACE inhibitor with a similar structural backbone.
Delapril: Its chemical structure is (S)-N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]glycine.
The synthesis of these drugs involves building the molecule step-by-step, incorporating the N-(1-ethoxycarbonyl-3-phenylpropyl) fragment through multi-step organic synthesis pathways core.ac.ukmdpi.com. Therefore, while N-ethoxycarbonylglycine itself is not directly attached to another ACE inhibitor, the N-ethoxycarbonyl functional group is a critical component designed and synthesized as part of the primary structure of these highly effective therapeutic agents.
Analytical and Spectroscopic Characterization Methodologies in Research
Chromatographic Techniques
Chromatography is a primary methodology for the separation and analysis of N-ethoxycarbonyl amino acids. Both gas and liquid chromatography are employed, often coupled with mass spectrometry for enhanced detection and structural confirmation. The choice of technique depends on the volatility and thermal stability of the specific derivative being analyzed.
Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. For amino acids like glycine (B1666218), derivatization is necessary to increase their volatility for GC analysis. sigmaaldrich.comuliege.be The formation of N-(ethoxycarbonyl) derivatives, often followed by esterification of the carboxylic acid group (e.g., to form methyl or ethyl esters), is a common strategy to prepare these molecules for GC and GC-MS analysis. nih.govnih.gov This derivatization neutralizes the polar N-H and O-H groups, making the resulting compound suitable for vaporization and separation on a GC column. sigmaaldrich.com GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry, allowing for the identification of compounds based on both their retention time and their mass fragmentation patterns. nih.gov
The Gas Chromatography Retention Index (GC-RI) is a standardized measure used to convert retention times into system-independent constants, which aids in the identification of compounds by comparing experimental values with those in databases. researchgate.netmdpi.com The index relates the retention of a compound to the retention of n-alkanes, which are used as reference points. researchgate.netnist.gov
Research into the GC retention of N-alkoxycarbonyl derivatives of glycine and alanine (B10760859) on standard non-polar stationary phases has revealed specific retention index values. These studies are critical for creating reliable identification methods. For instance, the retention index for the ethyl ester of N-ethoxycarbonyl glycine has been determined on standard non-polar phases, providing a valuable reference point for its identification in complex mixtures. nih.gov
| Compound Derivative | GC Retention Index (GC-RI) on Standard Non-Polar Phase |
|---|---|
| Glycine, N-ethoxycarbonyl-, ethyl ester | 1256 |
| Alanine, N-ethoxycarbonyl-, ethyl ester | 1243 |
Data sourced from Zenkevich, I. G., & Kosman, V. M. (2017). nih.gov
In gas chromatography, compounds typically elute in order of increasing boiling point or molecular weight within a homologous series. However, anomalies can occur due to specific molecular interactions with the stationary phase. A notable elution order anomaly has been observed for the ethyl esters of N-ethoxycarbonyl derivatives of glycine and alanine. nih.gov
Despite alanine having an additional methyl group compared to glycine, the N-ethoxycarbonyl ethyl ester of alanine elutes before the corresponding glycine derivative on standard non-polar GC phases. nih.gov This represents an inversion of the expected elution order. This peculiar behavior is attributed to the structural effect of adding a methyl group to a carbon atom that is connected to two polar fragments (the N-ethoxycarbonyl group and the ethyl ester group). This structural change can influence the molecule's interaction with the stationary phase in a way that decreases its retention time relative to the glycine analogue. nih.gov This finding is significant as it highlights that simple predictions based on molecular weight may not always hold true, and specific structural features must be considered for accurate compound identification. nih.gov
In GC-MS, electron ionization (EI) is a hard ionization technique that causes extensive fragmentation of molecules. The resulting pattern of fragment ions, known as a mass spectrum, serves as a molecular fingerprint that is highly useful for structural elucidation. libretexts.org While a specific published mass spectrum for Glycine, N-(ethoxycarbonyl)- was not found, a plausible fragmentation pathway can be proposed based on the known behavior of esters, amines, and related N-ethoxycarbonyl amino acid derivatives under EI conditions. libretexts.orgresearchgate.net
Upon electron ionization, the molecular ion (M•+) of the N-(ethoxycarbonyl)glycine ethyl ester derivative would be formed. Key fragmentation events would likely include:
Alpha-cleavage: A common fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This could lead to the loss of the carboxyethyl group.
Loss of the alkoxy group: Cleavage of the bond next to the carbonyl group of the ester is a characteristic fragmentation pathway for esters, which would result in the loss of the ethoxy radical (-•OCH2CH3) from the ester end. libretexts.org
McLafferty-type rearrangement: This has been observed in the N(O,S)-ethoxycarbonyl ethyl ester of threonine and involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage. researchgate.net A similar rearrangement could occur in the N-ethoxycarbonyl group.
Analysis of the fragmentation patterns of related compounds, such as the N(O,S)-ethoxycarbonylethyl ester of threonine, provides a model for predicting the behavior of N-(ethoxycarbonyl)glycine derivatives in the mass spectrometer. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of amino acids and their derivatives, including Glycine, N-(ethoxycarbonyl)-. shimadzu.co.kr Unlike GC, HPLC does not require the analyte to be volatile, making it suitable for more polar and thermally labile compounds. The separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. thermofisher.com
Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of derivatized amino acids. nih.gov Coupling HPLC with mass spectrometry (HPLC-MS) provides high sensitivity and selectivity, allowing for both quantification and structural confirmation of the target compound. researchgate.net
For HPLC analysis, a detector is required to monitor the compounds as they elute from the column. A UV-Vis detector is commonly used for this purpose. While many amino acids and their derivatives lack strong chromophores for detection at higher wavelengths, they can often be detected at low UV wavelengths. shimadzu.co.krchromatographyonline.com
The carboxyl group (-COOH) present in Glycine, N-(ethoxycarbonyl)- exhibits UV absorption in the 200 to 210 nm range. shimadzu.co.kr Therefore, HPLC methods utilizing a UV-Vis detector set to these low wavelengths can be used for its direct detection without further derivatization, although sensitivity might be limited. shimadzu.co.krchromatographyonline.com For enhanced sensitivity and selectivity at higher wavelengths, derivatization with a chromophoric or fluorophoric tag is often performed. shimadzu.co.krnih.gov However, for analyzing the N-(ethoxycarbonyl) derivative itself, monitoring the low UV range is a direct approach. Studies on structurally related compounds, such as N-pyrrolylcarboxylic acids, have utilized detection at 225 nm. researchgate.net The selection of the optimal wavelength is a key step in HPLC method development to achieve the desired sensitivity for the analyte.
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)
Evaporative Light-Scattering Detection (ELSD)
Evaporative Light-Scattering Detection (ELSD) is a powerful analytical technique used in conjunction with High-Performance Liquid Chromatography (HPLC) for the detection of non-volatile and semi-volatile compounds. chemicalbook.com Unlike UV-Vis detectors, which rely on the analyte possessing a chromophore, ELSD is a universal detection method that is independent of the optical properties of the compound. nist.govchemicalbook.com This makes it particularly suitable for the analysis of substances like Glycine, N-(ethoxycarbonyl)-, which lacks a significant UV chromophore.
The mechanism of ELSD involves three distinct steps: nebulization, evaporation, and detection. chemicalbook.comnist.gov First, the eluent from the HPLC column is mixed with an inert gas (typically nitrogen) and forced through a narrow orifice, creating a fine aerosol of uniform droplets. This aerosol then passes through a heated drift tube where the volatile mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte. Finally, these particles are carried into a detection cell where they pass through a high-intensity light beam (e.g., a laser). The analyte particles scatter the light, and the amount of scattered light is measured by a photodiode or photomultiplier tube. chemicalbook.com The resulting signal is proportional to the mass of the analyte present.
A key advantage of ELSD is its compatibility with gradient elution methods, which is often problematic for other universal detectors like refractive index detection. chemicalbook.com This allows for more selective and efficient separation of complex mixtures. The choice of make-up solvent and the evaporation temperature can be optimized to enhance sensitivity for specific analytes. chemicalbook.com
Isotope Ratio Mass Spectrometry (IRMS) and GC/C/IRMS
Isotope Ratio Mass Spectrometry (IRMS) is a specialized mass spectrometry technique that measures the relative abundance of isotopes in a given sample with extremely high precision. When coupled with a gas chromatograph (GC) and a combustion interface (C), the resulting GC/C/IRMS system allows for compound-specific isotope analysis (CSIA) of individual components within a mixture. wisc.edu This methodology is crucial for metabolic studies, food web analysis, and understanding biogeochemical cycles.
For amino acids like glycine, derivatization is necessary to increase their volatility for GC analysis. The formation of alkoxycarbonyl esters, such as N-(ethoxycarbonyl)- derivatives, has been shown to be a reliable and reproducible method for the determination of carbon and nitrogen isotope ratios.
The determination of carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N) isotopic compositions of glycine using GC/C/IRMS involves a derivatization step to form a volatile analyte, such as the N-ethoxycarbonyl methyl ester or N(O,S)-ethoxycarbonyl ethyl ester derivative.
In a typical procedure, the derivatized sample is injected into the GC, where it is separated from other components on a capillary column. wisc.edu The separated compound then flows into a high-temperature combustion furnace (e.g., NiO/CuO/Pt at 940-1000 °C), where it is quantitatively converted into carbon dioxide (CO₂) and nitrogen gas (N₂). wisc.edu After removal of water, the analyte gases are transferred to the IRMS ion source. For nitrogen isotope analysis, CO₂ is cryogenically trapped to prevent isobaric interference (¹⁴N¹⁴N vs ¹²C¹⁶O). wisc.edu The IRMS instrument then precisely measures the isotope ratios (e.g., ⁴⁵CO₂/⁴⁴CO₂ for carbon and ²⁹N₂/²⁸N₂) relative to a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy of Glycine, N-(ethoxycarbonyl)- provides distinct signals for each type of proton in the molecule. The spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals the chemical environment, connectivity, and relative number of protons.
The ethoxycarbonyl group gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with each other. The methylene protons of the glycine backbone appear as a doublet, coupling to the adjacent N-H proton. The N-H proton itself typically appears as a broad singlet or a triplet, and the acidic proton of the carboxyl group can be a broad singlet, often exchangeable with deuterium (B1214612) from D₂O.
Table 1: ¹H NMR Spectral Data for Glycine, N-(ethoxycarbonyl)- Solvent: CDCl₃, Reference: TMS
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.26 | Triplet | 3H | -O-CH₂-CH₃ |
| 3.98 | Doublet | 2H | -NH-CH₂ -COOH |
| 4.16 | Quartet | 2H | -O-CH₂ -CH₃ |
| 5.25 | Broad Singlet | 1H | -NH - |
| 9.87 | Broad Singlet | 1H | -COOH |
Data sourced from the Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of Glycine, N-(ethoxycarbonyl)-, each unique carbon atom produces a single peak.
The spectrum shows five distinct signals corresponding to the methyl carbon of the ethyl group, the glycine α-carbon, the methylene carbon of the ethyl group, the urethane (B1682113) carbonyl carbon, and the carboxylic acid carbonyl carbon. The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbonyl carbons appearing significantly downfield.
Table 2: ¹³C NMR Spectral Data for Glycine, N-(ethoxycarbonyl)- Solvent: CDCl₃, Reference: TMS
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 14.5 | -O-CH₂-C H₃ |
| 42.8 | -NH-C H₂-COOH |
| 61.6 | -O-C H₂-CH₃ |
| 156.8 | -NH-C (=O)O- |
| 174.5 | -C OOH |
Data sourced from the Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Table 3: Characteristic IR Absorption Bands for Glycine, N-(ethoxycarbonyl)- Method: KBr Pellet
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3343 | N-H Stretch | Carbamate (B1207046) |
| 3200-2500 | O-H Stretch (broad) | Carboxylic Acid |
| 2984, 2942 | C-H Stretch | Alkyl (CH₃, CH₂) |
| 1751 | C=O Stretch | Carboxylic Acid |
| 1695 | C=O Stretch | Carbamate (Urethane) |
| 1541 | N-H Bend | Carbamate |
| 1230, 1058 | C-O Stretch | Ester/Acid |
Data sourced from the Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique utilized to measure the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight and structure of a compound. nih.gov In the analysis of Glycine, N-(ethoxycarbonyl)-, mass spectrometry elucidates its molecular mass and offers insights into its structural integrity through the observation of fragmentation patterns.
When a sample of Glycine, N-(ethoxycarbonyl)- is introduced into the mass spectrometer, it is ionized to form a positive ion, known as the molecular ion (M+). chemguide.co.uk The molecular ion peak for this compound is expected to appear at an m/z value corresponding to its molecular weight. The fragmentation of this molecular ion then occurs, breaking the molecule into smaller, charged fragments. The pattern of these fragments is predictable and serves as a fingerprint for the molecule's structure.
The fragmentation of Glycine, N-(ethoxycarbonyl)- is influenced by the functional groups present, primarily the N-acyl bond and the ethyl ester group. Common fragmentation pathways for molecules with similar structures involve cleavages at these functional groups. The stability of the resulting fragment ions determines the relative intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk For instance, cleavage of the bond between the carbonyl carbon and the oxygen of the ethoxy group or the bond between the nitrogen and the glycine moiety are plausible fragmentation points.
Key potential fragments and their corresponding mass-to-charge ratios for Glycine, N-(ethoxycarbonyl)- are detailed in the table below.
| Fragment Structure | Proposed Fragmentation | Expected m/z |
|---|---|---|
| [C5H9NO4]+• | Molecular Ion (M+) | 147 |
| [C3H5NO2]+• | Loss of ethoxy radical (-•OCH2CH3) | 87 |
| [C2H4NO2]+ | Loss of ethoxycarbonyl group (-COOCH2CH3) | 74 |
| [C3H6NO2]+ | Cleavage of N-C bond with H transfer | 88 |
| [C2H5]+ | Ethyl cation | 29 |
Elemental Analysis
Elemental analysis is a fundamental analytical procedure used to determine the mass percentages of the constituent elements within a chemical compound. elementar.com For Glycine, N-(ethoxycarbonyl)-, this technique is employed to verify its empirical and molecular formula (C5H9NO4) by comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) with the theoretically calculated values.
The most common method for determining C, H, and N content is combustion analysis. nmrmbc.com In this process, a precisely weighed sample of the compound is combusted at a high temperature in an oxygen-rich environment. The combustion converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides. nmrmbc.com These resulting gases are then separated and quantified by a detector, allowing for the calculation of the original elemental composition. The oxygen percentage is typically determined by difference.
The theoretical elemental composition of Glycine, N-(ethoxycarbonyl)-, is calculated from its molecular formula and the atomic masses of its constituent elements. These theoretical values serve as the benchmark against which experimental results are compared to confirm the sample's purity and identity.
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 40.82 |
| Hydrogen | H | 6.16 |
| Nitrogen | N | 9.52 |
| Oxygen | O | 43.50 |
Mechanistic Studies of Reactions Involving Glycine, N Ethoxycarbonyl
Kinetic and Mechanistic Investigations of Formation Reactions
The synthesis of N-(ethoxycarbonyl)glycine, a derivative of the amino acid glycine (B1666218), is most commonly achieved through the reaction of glycine with ethyl chloroformate. researchgate.nettandfonline.com This reaction, a type of N-acylation, is typically carried out under Schotten-Baumann conditions. nih.gov The mechanism involves the nucleophilic attack of the amino group of glycine on the electrophilic carbonyl carbon of ethyl chloroformate.
The reaction is generally performed in the presence of a base, such as potassium carbonate or triethylamine (B128534), in a suitable solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). tandfonline.comgoogle.com The base plays a crucial role in deprotonating the amino group of glycine, thereby increasing its nucleophilicity and facilitating the reaction. The choice of base and solvent can influence the reaction rate and yield. For instance, the use of N-methylmorpholine or N-methylpiperidine has been shown to be effective in the formation of mixed anhydrides from N-alkoxycarbonylamino acids. researchgate.net Conversely, triethylamine has been observed to result in slower generation of these mixed anhydrides. researchgate.net
The formation of N-(ethoxycarbonyl) amino acid ester derivatives can also be accomplished in a one-pot synthesis. For example, treating an amino acid with ethyl chloroformate in methanol in the presence of potassium carbonate yields the corresponding N-(ethyloxycarbonyl) amino acid ester. tandfonline.com
A general representation of the formation reaction is as follows: H₂N-CH₂-COOH + ClCOOC₂H₅ + Base → C₂H₅O-CO-NH-CH₂-COOH + Base·HCl
While specific kinetic data for the formation of N-(ethoxycarbonyl)glycine is not extensively detailed in the provided literature, the principles of nucleophilic acyl substitution govern the reaction. The rate would be dependent on the concentration of the reactants and the nucleophilicity of the amino acid, which is modulated by the basicity of the reaction medium.
Role as Ligand or Protecting Group in Catalytic Cycles
The N-(ethoxycarbonyl)- group serves as a crucial protecting group for the amino functionality of glycine and other amino acids in various synthetic procedures, particularly in peptide synthesis. alchemyst.co.uk This protection prevents the highly reactive amino group from participating in unwanted side reactions. The ethoxycarbonyl group can be introduced and later removed under specific conditions, allowing for the selective formation of peptide bonds.
While Glycine, N-(ethoxycarbonyl)- itself is not extensively cited as a ligand in catalytic cycles in the provided literature, closely related N-acyl glycine derivatives have been employed as ligands. For example, N-acetyl glycine has been used as a ligand in palladium-catalyzed C-H olefination reactions. mdpi.com The fundamental structure of N-acylated amino acids allows them to coordinate with metal centers, influencing the stereoselectivity and efficiency of catalytic transformations.
The broader class of N-heterocyclic carbenes (NHCs), which can be conceptually related to derivatives of protected amino acids, have emerged as powerful ligands in homogeneous catalysis, often replacing phosphines. sigmaaldrich.com Their strong σ-donating properties and steric bulk can be tuned to enhance catalytic activity and stability. sigmaaldrich.com
In the context of peptide synthesis, the N-alkoxycarbonyl group, such as the ethoxycarbonyl group, is part of the activation process. For instance, N-alkoxycarbonyl-α-amino acid chlorides are precursors to N-carboxy anhydrides (NCAs), which are important monomers for the synthesis of poly(α-amino acid)s. alchemyst.co.uk
Decomposition and Fragmentation Pathways
The decomposition of Glycine, N-(ethoxycarbonyl)- and related compounds has been investigated under various conditions, including thermal stress and electron ionization.
Thermal decomposition studies of N-alkoxycarbonylamino acids indicate that they can undergo cyclization to form 2-alkoxy-5(4H)-oxazolones. researchgate.net This process is often the initial step in the decomposition of mixed anhydrides derived from these compounds. researchgate.netcdnsciencepub.com The stability and decomposition pathways are influenced by the substituents on the alkoxycarbonyl group. researchgate.net For some N-alkoxycarbonyl sulfamides, thermal decomposition proceeds via a four-membered cyclic transition state to yield an isocyanate and an alcohol. conicet.gov.ar In contrast, the thermal decomposition of glycine itself primarily yields water and ammonia (B1221849), with the formation of peptide-rich residues, and occurs at temperatures between 185°C and 280°C. nih.gov
Under electron ionization mass spectrometry, ester derivatives of N-(ethoxycarbonyl)glycine undergo specific fragmentation pathways. jst.go.jp A major fragmentation route involves the loss of the ethoxycarbonyl radical from the α-ester group, leading to the formation of an [M-73]⁺ ion. wiley.com Further fragmentation can occur through the loss of ethene (C₂H₄) and carbon dioxide (CO₂) from this ion. wiley.com Studies using ¹³C-labeled derivatives have been instrumental in elucidating these fragmentation mechanisms. jst.go.jpwiley.com The fragmentation of protonated glycine in the gas phase has been shown to favorably produce an iminium ion (H₂N=CH⁺) through the loss of water and carbon monoxide. nih.gov
A summary of key fragment ions observed in the mass spectrum of ethyl chloroformate derivatives of glycine is presented below:
| Precursor Ion | Fragment Ion | Neutral Loss |
| M⁺ | [M-73]⁺ | •COOC₂H₅ |
| [M-73]⁺ | [M-73-28]⁺ | C₂H₄ |
| [M-73]⁺ | [M-73-44]⁺ | CO₂ |
Enzymatic Hydrolysis and Biotransformations
Enzymatic methods offer a stereoselective approach to the hydrolysis of N-acyl amino acids. Studies have shown that acylases can catalyze the stereoselective cleavage of the carbamyl group in N-(ethoxycarbonyl)-DL-alanine, yielding L-alanine while leaving the D-amino acid carbamate (B1207046) unchanged. nih.gov Given the structural similarity, a similar enzymatic resolution would be expected for N-(ethoxycarbonyl)-DL-glycine derivatives, although glycine itself is achiral.
The enzyme acetylcholinesterase has also been shown to hydrolyze N-(methoxycarbonyl) amino acids, though its activity towards N-(ethoxycarbonyl) derivatives was not observed in the same study. nih.gov The pH optimum for acylase activity on a similar substrate, N-(methoxycarbonyl)-DL-alanine, was found to be 7.5. nih.gov
Enzymatic hydrolysis is a valuable tool in biotransformations and can be carried out under mild conditions, often at a neutral or slightly acidic/alkaline pH (typically between 4 and 10). google.com This method is advantageous as it avoids the harsh conditions of chemical hydrolysis that could lead to unwanted side reactions or racemization. The use of enzymes like lipase (B570770) has also been documented for the hydrolysis of related ester compounds. google.com
Computational Studies on Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving Glycine, N-(ethoxycarbonyl)- at a molecular level.
Density Functional Theory (DFT) has been employed to study the reaction mechanisms of related systems. For instance, DFT calculations have been used to investigate the ring-closing pathways for the formation of N-carboxyanhydrides (NCAs) from N-alkoxycarbonyl amino acid halides, a reaction relevant to derivatives of Glycine, N-(ethoxycarbonyl)-. frontiersin.org These studies can determine the transition state structures and calculate the Gibbs free energy barriers for different reaction pathways, providing insights into the reaction kinetics. frontiersin.org For example, in the formation of alanine-NCA, the rate-determining step was found to be an Sₙ2 reaction with a calculated energy barrier of 22.0 kcal/mol. frontiersin.org
DFT has also been used to study the adsorption of glycine onto clay surfaces, revealing that the molecule adsorbs in its zwitterionic form. rsc.org Furthermore, DFT and time-dependent DFT (TD-DFT) have been utilized to investigate the interaction of glycine with various nanocages, showing that the interaction is thermodynamically favorable. ijnc.ir Such studies provide fundamental understanding of the electronic structure and reactivity of glycine and its derivatives. nih.govrsc.orgnih.govnih.govsouthampton.ac.uk
Molecular dynamics (MD) simulations, often in conjunction with implicit solvent models, are used to study the conformational dynamics and solvation of biomolecules. While no specific MD simulations of Glycine, N-(ethoxycarbonyl)- were found in the provided search results, the principles of these methods are applicable.
Implicit solvent models, such as the Generalized Born (GB) model or the Poisson-Boltzmann (PB) method, approximate the effect of the solvent as a continuum, which significantly reduces the computational cost compared to explicit solvent simulations. rsc.orgnih.govnih.gov These models are used to calculate the solvation free energy of molecules and can be incorporated into MD simulations to study protein folding and ligand binding. nih.gov
For a molecule like Glycine, N-(ethoxycarbonyl)-, MD simulations with an implicit solvent model could be used to explore its conformational landscape, identify stable conformers, and understand its interactions with other molecules in a simulated aqueous environment. The choice of the implicit solvent model and its parameters can influence the accuracy of the simulation results. nih.gov
No Evidence Found for Specified Biological Activities of Glycine, N-(ethoxycarbonyl)-
Following a comprehensive review of available scientific literature, no research data or biochemical investigations could be found to support the role of the chemical compound Glycine, N-(ethoxycarbonyl)- in the specific biological activities outlined in the user's request. Extensive and targeted searches for information pertaining to this compound's involvement in enzyme inhibition, modulation, and interactions with neurotransmitter receptors yielded no relevant results.
Specifically, there is no scientific evidence to suggest that Glycine, N-(ethoxycarbonyl)- is involved in:
Enzyme Inhibition and Modulation :
Angiotensin-Converting Enzyme (ACE) Inhibition
Leucine Aminopeptidase Inhibition
Interactions with ATPases
Inhibition of Glucosamine-6-phosphate Synthase
Inhibition of Glycine Transporters (GlyT1, GlyT2a)
Interactions with Receptors and Neurotransmission
The absence of findings in these specific areas indicates that the biological activities of Glycine, N-(ethoxycarbonyl)-, if any, have not been characterized or reported in these contexts within the public domain of scientific research. Therefore, the generation of a scientifically accurate article adhering to the provided outline is not possible.
Biological Activities and Biochemical Investigations
Interactions with Receptors and Neurotransmission
Glycine (B1666218) Receptors (GlyR) and Activation Mechanisms
There is a wealth of information on the activation of Glycine Receptors (GlyRs) by their endogenous agonist, glycine. Glycine binding to these ligand-gated ion channels is crucial for inhibitory neurotransmission in the central nervous system. However, no studies were identified that investigate the binding affinity, agonistic, or antagonistic properties of Glycine, N-(ethoxycarbonyl)- at any GlyR subtype.
NMDA Receptor Potentiation
Glycine is well-established as a mandatory co-agonist, along with glutamate, for the activation of N-methyl-D-aspartate (NMDA) receptors. This function is critical for synaptic plasticity, learning, and memory. Research on how glycine levels modulate NMDA receptor activity is extensive. In contrast, no literature was found detailing whether Glycine, N-(ethoxycarbonyl)- can act as a co-agonist or otherwise modulate the NMDA receptor complex.
Metabotropic Glutamate Receptors (mGluRs) Agonism
Metabotropic glutamate receptors are involved in modulating synaptic transmission and neuronal excitability. While various glycine derivatives have been explored as ligands for different receptors, no studies have reported any agonist or antagonist activity of Glycine, N-(ethoxycarbonyl)- at any of the eight mGluR subtypes. Furthermore, no data exists on its potential interaction with the recently identified metabotropic glycine receptor, GPR158.
Antimicrobial and Antifungal Activities
High concentrations of glycine are known to inhibit the growth of various bacteria, including Helicobacter pylori, with Minimum Inhibitory Concentrations (MICs) typically in the millimolar range (1.5 to 2.5 mg/ml for H. pylori) nih.gov. Furthermore, the addition of acyl chains to amino acids can confer antimicrobial and antifungal properties. However, specific studies quantifying the antimicrobial or antifungal spectrum and potency (e.g., MIC values) of Glycine, N-(ethoxycarbonyl)- against any bacterial or fungal strains could not be located.
Anticancer and Cytotoxic Activities
The metabolism of serine and glycine is often upregulated in cancer cells to support proliferation, making this pathway a target for anticancer therapies nih.govnih.gov. Studies on other N-acyl amino acid esters have shown cytotoxic effects against various cell lines. For instance, N-α-acylarginine ethyl esters have demonstrated cytotoxicity with IC50 values ranging from 0.052 mg/ml to 0.68 mg/ml against mouse connective tissue cells. However, there is no available data reporting the specific IC50 values or cytotoxic mechanisms of Glycine, N-(ethoxycarbonyl)- against any cancer or normal cell lines.
Antioxidant Activity
Glycine itself, particularly when combined with N-acetylcysteine (as GlyNAC), plays a crucial role in the synthesis of the primary intracellular antioxidant, glutathione (B108866), thereby protecting cells from oxidative stress. Standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to measure the antioxidant capacity of compounds nih.govnih.govmdpi.com. Nevertheless, no studies were found that have evaluated the intrinsic antioxidant or radical-scavenging activity of Glycine, N-(ethoxycarbonyl)- using DPPH or any other standard antioxidant assay.
Toxicological Considerations and Safety Assessments in Research
In Vitro Toxicology Studies (e.g., Genotoxicity, Mutagenicity)
In vitro (cell-based) toxicology studies are fundamental to the initial safety screening of chemical compounds. wikipedia.org They are employed to identify potential cellular damage, particularly genotoxicity—the ability of a chemical to damage DNA or chromosomes, which can lead to mutations (mutagenicity) and potentially cancer. kau.edu.sa A standard battery of in vitro genotoxicity tests is typically required by regulatory authorities to assess these endpoints. service.gov.uk
Detailed research findings for Glycine (B1666218), N-(ethoxycarbonyl)- are not prominently available in the reviewed literature. However, the assessment would follow a standard battery of tests designed to detect different types of genetic damage. For a structurally related compound, N-acetylglycine (NAGly), in vitro studies using bacterial tester strains showed no evidence of genotoxicity. nih.gov The European Food Safety Authority (EFSA) has also evaluated various aliphatic amines and amides, concluding that for many, the available in vitro data did not indicate a concern for genotoxicity. wiley.com
The primary assays used in such an evaluation include:
Bacterial Reverse Mutation Assay (Ames Test): This widely used test employs various strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect gene mutations, specifically point mutations and frameshift mutations. kau.edu.sanih.gov It is often the first screening test performed due to its speed and cost-effectiveness. kau.edu.sa
In Vitro Mammalian Cell Gene Mutation Test: Assays like the Mouse Lymphoma Assay (MLA) or the HPRT test use mammalian cells to identify gene mutations. wiley.commdpi.com For instance, a Mouse Lymphoma Assay was used to assess a glycine derivative, which did not induce gene mutations at the thymidine (B127349) kinase locus in L5178Y cells. wiley.com
In Vitro Micronucleus Test or Chromosomal Aberration Assay: These tests evaluate chromosomal damage. The micronucleus test detects small, nucleus-like bodies in the cytoplasm that contain fragments of chromosomes or whole chromosomes left behind during cell division, indicating clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events. nih.govnih.gov
Table 1: Standard In Vitro Genotoxicity Assay Battery
| Assay Type | Endpoint Measured | Purpose |
|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | Gene mutation | Detects base pair substitutions and frameshift mutations. kau.edu.saservice.gov.uk |
| Mammalian Cell Gene Mutation Assay (e.g., MLA, HPRT) | Gene mutation | Identifies gene mutations in mammalian cells. wiley.commdpi.com |
| Mammalian Cell Micronucleus Test | Chromosomal damage (clastogenicity and aneugenicity) | Detects chromosome breakage and loss. nih.govnih.gov |
| Mammalian Cell Chromosomal Aberration Assay | Chromosomal damage (structural aberrations) | Visualizes structural changes to chromosomes. nih.gov |
The interpretation of these studies requires careful consideration of factors like the concentrations tested, metabolic activation (as some chemicals only become genotoxic after being metabolized), and cytotoxicity. wikipedia.orgservice.gov.uk
In Vivo Toxicology Studies (e.g., Acute Oral Toxicity, Repeated Dose Toxicity)
Following in vitro testing, in vivo studies in animal models are conducted to understand the potential toxicity of a substance within a whole, living organism. nagibio.ch These studies are critical for identifying target organs of toxicity and determining dose-response relationships.
Acute Oral Toxicity Acute oral toxicity studies evaluate the adverse effects that occur shortly after the oral administration of a single dose of a substance. nih.gov The primary metric derived from these studies is the LD50 (Median Lethal Dose), which is the statistically estimated dose expected to cause death in 50% of the tested animals. nih.govnih.gov While a specific LD50 for Glycine, N-(ethoxycarbonyl)- is not available in the cited sources, studies on related compounds provide context. For example, a study on N-acetylglycine (NAGly) in Sprague-Dawley rats found no mortalities or evidence of adverse effects following a single oral gavage dose of 2000 mg/kg of body weight. nih.gov This suggests a low order of acute toxicity for NAGly, with an LD50 greater than 2000 mg/kg. nih.gov
Repeated Dose Toxicity Repeated dose toxicity studies are designed to characterize the toxicological profile of a substance following prolonged and repeated exposure. oecd.orgoecd.org These studies are crucial for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL). topra.org The duration of these studies can range from 28 days (subacute) to 90 days (subchronic) or longer, depending on the intended use of the chemical and regulatory requirements. oecd.orgnih.gov
During these studies, animals are observed for clinical signs of toxicity, and parameters such as body weight, food and water consumption, hematology, and clinical chemistry are monitored. nih.govnih.gov At the end of the study, a full necropsy and histopathological examination of organs are performed. oecd.orgnih.gov
For instance, a 28-day repeated dose dietary study on N-acetylglycine in rats at doses up to 1000 mg/kg/day did not reveal any substance-related differences in body weights, feed consumption, or clinical pathology. nih.gov Similarly, a 4-week study on glycine administered to rats at doses up to 2000 mg/kg/day caused no toxicologically significant changes. nih.govnih.gov
Table 2: Summary of In Vivo Toxicity Findings for Related Glycine Compounds
| Compound | Study Type | Species | Key Finding | Citation |
|---|---|---|---|---|
| N-acetylglycine | Acute Oral Toxicity | Rat | No adverse effects or mortality at 2000 mg/kg. LD50 >2000 mg/kg. | nih.gov |
| N-acetylglycine | 28-Day Repeated Dose | Rat | No significant adverse effects observed up to 1000 mg/kg/day. | nih.gov |
| Glycine | 4-Week Repeated Dose | Rat | No toxicologically significant changes observed up to 2000 mg/kg/day. | nih.govnih.gov |
No-Observed-Adverse-Effect Level (NOAEL) Determinations
The No-Observed-Adverse-Effect Level (NOAEL) is a key metric derived from repeated dose toxicity studies. europa.euwikipedia.org It is defined as the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects in the exposed population when compared to a control group. europa.euwikipedia.org The NOAEL is fundamental for risk assessment and for establishing safe exposure limits for humans. science.govwho.int
The determination of a NOAEL is based on a comprehensive evaluation of all data from a study, including clinical observations, body weight changes, clinical pathology, and histopathology. nih.govscience.gov It is a critical value used by regulatory agencies worldwide to derive health-based guidance values. wikipedia.org
While a NOAEL for Glycine, N-(ethoxycarbonyl)- is not specified in the search results, data from related compounds are illustrative:
For N-acetylglycine (NAGly) , the NOAEL for systemic toxicity from a 28-day repeated dose dietary study was determined to be 898.9 mg/kg of body weight/day for male rats and 989.9 mg/kg of body weight/day for female rats. nih.gov
For glycine , a 4-week oral toxicity study in rats concluded that the NOAEL was at least 2000 mg/kg/day, as no toxicologically significant changes were observed at the highest dose tested. nih.govnih.gov
Regulatory Toxicology Frameworks for Research
The toxicological testing of chemical substances like Glycine, N-(ethoxycarbonyl)- is governed by comprehensive regulatory frameworks established by national and international bodies. eli.org These frameworks are designed to ensure that chemicals are tested in a scientifically robust and harmonized manner to protect human health and the environment. scaht.orgeuropa.eu
Key elements of these frameworks include:
Standardized Test Guidelines: Organizations such as the Organisation for Economic Co-operation and Development (OECD) develop and publish internationally accepted guidelines for toxicity testing. oecd.orgoecd.org Adherence to these guidelines (e.g., OECD Test Guideline 401 for Acute Oral Toxicity, OECD 452 for Chronic Toxicity Studies) ensures that data generated in different laboratories and countries are comparable and reliable. nih.govoecd.orgoecd.org
Good Laboratory Practice (GLP): Non-clinical safety studies must be conducted in compliance with the Principles of Good Laboratory Practice. GLP is a quality system concerned with the organizational process and the conditions under which studies are planned, performed, monitored, recorded, archived, and reported. topra.org
Tiered Testing Strategy: Regulatory frameworks typically advocate for a tiered or stepwise approach to testing. service.gov.uk This usually begins with the assessment of existing data and the use of computational methods (in silico). It then proceeds to a base set of in vitro tests (like the genotoxicity battery) before moving to in vivo animal studies if necessary. service.gov.uk This approach aims to minimize animal testing while ensuring sufficient data is available for a robust safety assessment. eli.org
Risk Assessment: The ultimate goal of the regulatory framework is to support a risk assessment, which combines hazard identification (from toxicity studies) with exposure assessment to characterize the risk to human populations. scaht.orgbohrium.com The NOAEL is a critical component of this process. who.int
Agencies like the European Chemicals Agency (ECHA) under the REACH regulation, the U.S. Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA), and the U.S. Food and Drug Administration (FDA) for drugs and food additives, all have specific requirements for toxicological data to support the safe use of chemicals. eli.orgeuropa.eufda.gov
Applications and Emerging Research Areas
As Chiral Synthons in Organic Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. Glycine (B1666218), N-(ethoxycarbonyl)- serves as a precursor to valuable chiral synthons, which are building blocks used to introduce a specific chirality into a target molecule. nih.gov
One notable application involves its use in the synthesis of chiral glycine enolate synthons. These synthons are highly reactive intermediates that can be alkylated stereoselectively to produce a wide range of non-proteinogenic α-amino acids with high enantiomeric purity. acs.org For instance, a homochiral glycine enolate synthon derived from N-(ethoxycarbonyl)glycine can be alkylated to introduce various side chains, leading to the enantioselective synthesis of α-amino acid derivatives. acs.org
Furthermore, derivatives of N-(ethoxycarbonyl)glycine, such as (-)-(2S,4R)-2-ethoxycarbonyl-4-phenyl-1,3-oxazolidine, have been developed as new chiral glycine synthons. jcyl.esgrowkudos.com These oxazolidine (B1195125) derivatives undergo diastereoselective nucleophilic ring-opening reactions to yield (R)-ethyl α-amino carboxylates, demonstrating the utility of N-protected glycine in creating complex chiral structures. jcyl.esgrowkudos.com The ability to control the stereochemistry at the α-carbon of glycine is crucial for the asymmetric synthesis of various biologically active molecules, including arylglycines. acs.org
In Analytical Derivatization for Biomarker Analysis
The analysis of amino acids and other biomarkers in biological samples is essential for disease diagnosis and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, but many biomolecules, including amino acids, are not sufficiently volatile for direct GC analysis. nih.gov Derivatization is a chemical modification process that converts these non-volatile compounds into volatile derivatives suitable for GC-MS analysis. nih.govwiley.com
Glycine, N-(ethoxycarbonyl)- and its related derivatizing agent, ethyl chloroformate, play a crucial role in this process. The reaction of amino acids with ethyl chloroformate in the presence of ethanol (B145695) and pyridine (B92270) yields N-ethoxycarbonyl amino acid ethyl esters (ECEEs). nih.gov These derivatives are volatile and thermally stable, making them ideal for GC-MS analysis. nih.gov The electron-impact mass spectra of these derivatives exhibit characteristic fragmentation patterns that facilitate the identification and quantification of various amino acids, including methylated amino acids which can serve as important biomarkers. wiley.comnih.gov
This derivatization method offers several advantages, including being a rapid and simple one-step reaction that can be performed in an aqueous medium. wiley.com It has been successfully applied to the analysis of amino acids in various biological matrices, such as human plasma. wiley.comnist.gov The ability to accurately profile amino acids is critical for metabolomic studies and for understanding the biochemical basis of diseases.
Development of Prodrugs and Targeted Drug Delivery Systems
A significant challenge in drug development is overcoming the poor physicochemical and pharmacokinetic properties of many potentially therapeutic molecules. The prodrug approach involves chemically modifying a drug to create an inactive or less active derivative that, upon administration, is converted back to the active parent drug through enzymatic or chemical processes within the body. nih.gov This strategy can improve a drug's solubility, stability, and ability to cross biological membranes. nih.gov
Amino acids are frequently used as promoieties in prodrug design due to their biocompatibility and recognition by biological transport systems. mdpi.com While specific examples directly using Glycine, N-(ethoxycarbonyl)- as a linker in clinically approved prodrugs are not extensively documented in the provided search results, the underlying principle of using amino acid derivatives is well-established. For instance, N-acyl prodrugs and amino acid ester prodrugs are common strategies to enhance the delivery of drugs containing amine or carboxylic acid functional groups. mdpi.comnih.gov
The synthesis of ketoprofen–glycine–l-carnitine, a potential prodrug designed to target the organic cation/carnitine transporter (OCTN2), illustrates the use of a glycine linker to improve drug delivery. wiley.com This approach highlights the potential for N-protected glycine derivatives to be incorporated as linkers in more complex prodrug systems, aiming to enhance the therapeutic efficacy of various drugs.
Materials Science and Polymer Chemistry (e.g., Poly(alpha-amino acid)s synthesis)
Poly(α-amino acid)s (PAAs) are a class of biodegradable and biocompatible polymers with significant potential in biomedical applications such as drug delivery and tissue engineering. frontiersin.orgresearchgate.net A primary method for synthesizing PAAs is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). frontiersin.orgresearchgate.netmdpi.com
Historically, the synthesis of NCAs, also known as Leuchs' anhydrides, was first achieved by Hermann Leuchs through the distillation of N-ethoxycarbonyl and N-methoxycarbonyl amino acid chlorides. mdpi.comwiley.comencyclopedia.pub This process involves the intramolecular cyclization of the N-alkoxycarbonyl amino acid halide. frontiersin.orgmdpi.com Therefore, Glycine, N-(ethoxycarbonyl)- serves as a fundamental precursor in the historical and ongoing synthesis of glycine N-carboxyanhydride (Gly-NCA), the monomer required for the production of polyglycine. encyclopedia.pubwikipedia.org
The "Leuchs method" has been a foundational technique in polymer chemistry for over a century, enabling the creation of a wide variety of polypeptides. mdpi.comwiley.com While other methods for NCA synthesis, such as the Fuchs-Farthing route using phosgene, have been developed, the original discovery rooted in N-alkoxycarbonyl amino acids like N-(ethoxycarbonyl)glycine remains a significant contribution to the field of polymer science. frontiersin.orgmdpi.com
Advanced Sensor Development and Biosensors (e.g., Electronic Nose applications if applicable)
Advanced sensor technologies are critical for a wide range of applications, from medical diagnostics to environmental monitoring. An electronic nose (e-nose) is an instrument designed to mimic the human sense of smell by using an array of chemical sensors to detect and differentiate complex volatile organic compounds (VOCs). mdpi.comnih.govrsc.org
Recent research has demonstrated the application of an ultra-fast gas chromatography-based electronic nose for monitoring the fermentation of milk by different strains of Lactobacillus bacteria. mdpi.comresearchgate.net In this study, the e-nose was able to differentiate between probiotic, moderately probiotic, and non-probiotic strains by analyzing the unique aroma profiles produced during fermentation. mdpi.comresearchgate.net
Significantly, one of the volatile compounds identified and associated with the aroma profile was glycine, N-ethoxycarbonyl-, methyl ester. mdpi.comresearchgate.net This finding suggests that N-(ethoxycarbonyl)glycine derivatives can be among the VOCs that contribute to the chemical fingerprint of a biological process. The ability of an e-nose to detect such compounds allows for the rapid and non-invasive characterization and classification of microbial strains, which has important implications for the food industry and probiotic research. mdpi.comresearchgate.net While the direct use of Glycine, N-(ethoxycarbonyl)- as a sensor material itself is not indicated, its presence as a detectable analyte highlights its relevance in the development and application of advanced biosensing technologies like the electronic nose.
Q & A
Q. What are the established synthetic methodologies for Glycine, N-(ethoxycarbonyl)-?
Glycine, N-(ethoxycarbonyl)- is synthesized via the reaction of glycine with N-(ethoxycarbonyl)phthalimide in aqueous sodium carbonate (Na₂CO₃), followed by treatment with thionyl chloride (SOCl₂) under reflux. This method ensures efficient protection of the amino group while maintaining carboxylate reactivity .
Q. Which analytical techniques validate the structural integrity and purity of Glycine, N-(ethoxycarbonyl)-?
Key techniques include:
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., ethoxycarbonyl C=O stretch at ~1700 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks.
- Chiral HPLC : Quantifies enantiomeric purity (>99% e.e. achievable via optimized protocols) .
Q. How is Glycine, N-(ethoxycarbonyl)- purified after synthesis?
Purification involves recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel with ethyl acetate/hexane gradients. Purity is confirmed via melting point analysis and TLC .
Advanced Research Questions
Q. What role does the ethoxycarbonyl group play in peptide synthesis applications?
The ethoxycarbonyl group acts as a transient protecting group for the amino moiety, preventing unwanted nucleophilic side reactions during peptide coupling. Its stability under acidic conditions and ease of removal (e.g., via hydrolysis or enzymatic cleavage) make it ideal for iterative solid-phase synthesis .
Q. How is Glycine, N-(ethoxycarbonyl)- employed in asymmetric drug synthesis?
In synthesizing cardiovascular agents like perindopril, the derivative N-[1-(S)-ethoxycarbonyl butyl]-(S)-glycine is coupled to resin-bound intermediates. Stereochemical control is achieved through chiral HPLC resolution, ensuring >99% enantiomeric excess .
Q. What strategies resolve contradictions in reaction yields for N-ethoxycarbonyl glycine derivatives?
Yield optimization requires:
- Reaction Parameter Tuning : Adjust pH (8–10), temperature (40–60°C), and catalyst loading (e.g., Na₂CO₃ stoichiometry).
- Reagent Purity : Use freshly distilled SOCl₂ to minimize side reactions. Comparative studies highlight scalability challenges in transitioning from lab-scale to pilot-scale syntheses .
Q. What computational tools predict the reactivity of Glycine, N-(ethoxycarbonyl)- in novel reactions?
Density Functional Theory (DFT) simulations model reaction pathways, such as nucleophilic acyl substitutions. Molecular docking studies further elucidate interactions in enzyme-catalyzed deprotection processes .
Q. Are there documented toxicological risks for N-ethoxycarbonyl amino acids?
The EFSA CEF Panel evaluates genotoxicity via in vitro assays (e.g., Ames test). While Glycine, N-(ethoxycarbonyl)- lacks direct data, structurally similar compounds show low mutagenic potential, warranting precautionary handling in preclinical studies .
Methodological Considerations
Q. How should researchers design experiments to study degradation kinetics of Glycine, N-(ethoxycarbonyl)-?
- Controlled Hydrolysis : Monitor pH-dependent degradation (e.g., 0.1M HCl vs. PBS buffer) via UV-Vis or LC-MS.
- Arrhenius Analysis : Calculate activation energy (Eₐ) to predict shelf-life under varying storage conditions.
Q. What statistical approaches are recommended for analyzing synthetic yield data?
- Multivariate Regression : Correlates yield with parameters like temperature and catalyst ratio.
- ANOVA : Identifies significant variables in factorial experimental designs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
